2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid
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Overview
Description
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid is a synthetic compound known for its unique structure, which combines a piperidinyl and an isoindoline moiety
Mechanism of Action
Target of Action
The primary target of this compound is Cereblon (CRBN) . CRBN is a protein that plays a crucial role in various biological processes, including cellular homeostasis and the ubiquitin-proteasome system .
Mode of Action
The compound acts as a ligand for CRBN , enabling the recruitment of this protein . It is based on Thalidomide, a known CRBN ligand . The interaction between the compound and CRBN can lead to changes in the protein’s function, potentially influencing various cellular processes .
Biochemical Pathways
Given its interaction with crbn, it is likely to influence pathways related to the ubiquitin-proteasome system, which is involved in protein degradation and cellular homeostasis .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with CRBN. By acting as a ligand for CRBN, the compound can influence the function of this protein, potentially affecting various cellular processes . The specific effects would depend on the cellular context and the precise nature of the compound-CRBN interaction.
Biochemical Analysis
Biochemical Properties
It is known to be a synthetic estrogen receptor agonist . This means it can bind to estrogen receptors and activate them, triggering the classic downstream effects of estrogens .
Cellular Effects
As an estrogen receptor agonist, 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid can have significant effects on various types of cells. For instance, it can increase breast cancer cell proliferation and decrease levels of sex hormone binding globulin .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to estrogen receptors and activating them . This can lead to changes in gene expression and potentially influence various cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound has a predicted boiling point of 678.8±55.0 °C and a predicted density of 1.513±0.06 g/cm3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid typically involves multi-step organic synthesis:
Formation of the Piperidinyl Moiety: Starting with a precursor containing a piperidine ring, appropriate functional groups are introduced through selective reactions.
Attachment of the Isoindoline Moiety: Through coupling reactions, the isoindoline structure is attached to the piperidine ring using reagents such as dehydrating agents or coupling agents.
Acetic Acid Functionalization:
Industrial Production Methods: Scaled-up production may involve more efficient catalytic processes or continuous flow methods to optimize yield and purity. Conditions such as temperature control, pressure, and reagent concentration are carefully monitored.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidinyl ring, to form corresponding oxides.
Reduction: Reduction reactions may target the carbonyl groups within the isoindoline and piperidinyl rings, converting them into their respective alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, allowing further functionalization.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents under conditions such as reflux or with a catalyst.
Major Products: The reactions can yield a variety of products, including substituted derivatives, alcohols, and oxides, depending on the reagents and conditions employed.
Scientific Research Applications
This compound finds applications in:
Chemistry: Used as an intermediate in organic synthesis, providing a scaffold for more complex molecules.
Biology: Studied for its interactions with biological macromolecules, potentially as an enzyme inhibitor.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and fine chemicals due to its robust structure.
Comparison with Similar Compounds
2-(Piperidin-3-yl)isoindoline-1,3-dione
N-substituted derivatives of isoindoline
Piperidinyl-substituted aromatic compounds
This compound’s diverse reactivity and potential applications make it a significant subject of research in both academia and industry. There you have it, from synthesis to applications—a full spectrum! Anything else pique your curiosity?
Properties
CAS No. |
2467425-53-0 |
---|---|
Molecular Formula |
C15H12N2O7 |
Molecular Weight |
332.26 g/mol |
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetic acid |
InChI |
InChI=1S/C15H12N2O7/c18-11-4-3-10(13(21)16-11)17-14(22)8-2-1-7(24-6-12(19)20)5-9(8)15(17)23/h1-2,5,10H,3-4,6H2,(H,19,20)(H,16,18,21) |
InChI Key |
DTZXDGPVNFRIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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